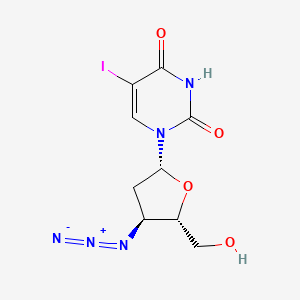
5-Methoxyindole-3-acetic acid
Vue d'ensemble
Description
5-Methoxyindole-3-acetic Acid is a chemical reagent used in the analysis of the physiological properties of auxins . It is a member of the class of indole-3-acetic acids in which the hydrogen at position 5 of indole-3-acetic acid has been replaced by a methoxy group . It has antibacterial properties, and can be used to enhance lipid peroxidation and can also function like an antioxidant .
Synthesis Analysis
The synthesis of 5-Methoxyindole-3-acetic acid involves several steps. The embryonic development of indole metabolism in the goose pineal organ starts with the beginning of serotonin synthesis. The processes of serotonin acetylation and 5-hydroxyindoles methylation were turned on later . A simple synthesis of 5-Methoxyindole from 5-Methoxy-2-oxindole was also described .Molecular Structure Analysis
5-Methoxyindole-3-acetic acid is a member of the class of indole-3-acetic acids in which the hydrogen at position 5 of indole-3-acetic acid has been replaced by a methoxy group .Chemical Reactions Analysis
5-Methoxyindole-3-acetic acid is a methoxyindole that is synthesized in rat pineal gland, retina, and harderian gland . Following conversion to a peroxyl radical by horseradish peroxidase (HRP), 5-MIAA increases the rate of formation of thiobarbituric acid reactive substances (TBARS) in liposomes and is cytotoxic to V79 hamster cells .Applications De Recherche Scientifique
Structural Studies
5-Methoxyindole-3-acetic acid (5-MIAA) has been studied for its crystal structure . The crystal structure of 5-MIAA has been solved by application of the direct method with symbolic addition procedure . This kind of structural study is crucial for understanding the physical and chemical properties of the compound, which can further guide its applications in various fields.
Biosynthetic Pathways in Microorganisms
5-MIAA plays an important role in the growth, development, and plant interaction of microorganisms . Studies on the biosynthesis and functions of 5-MIAA in microorganisms can promote the production and utilization of 5-MIAA in agriculture .
Antibacterial Properties
5-MIAA itself has antibacterial properties . This makes it a potential candidate for the development of new antibacterial agents.
Enhancing Lipid Peroxidation
5-MIAA can be used to enhance lipid peroxidation . Lipid peroxidation is a process in which free radicals “steal” electrons from the lipids in cell membranes, resulting in cell damage. This property could be useful in the study of oxidative stress in biological systems.
Antioxidant Function
In addition to enhancing lipid peroxidation, 5-MIAA can also function like an antioxidant . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals. This dual role makes 5-MIAA a fascinating subject for further research in the field of oxidative stress and cellular protection.
Synthesis of Gli1 Antitumor Agents
5-MIAA has been used to synthesize Gli1 antitumor agents . Gli1 is a transcription factor that has been implicated in the development of various types of cancer. Inhibitors of Gli1 can potentially be used as antitumor agents.
Inhibitors of NO Production
5-MIAA is a reactant for the preparation of aryloxybenzothiazoles as inhibitors of NO production . Nitric oxide (NO) is a signaling molecule in many physiological and pathological processes. The ability to inhibit NO production can have significant implications in the treatment of diseases where NO is implicated.
NR2B/NMDA Receptor Antagonists
5-MIAA is a reactant for the preparation of indole derivatives as NR2B/NMDA receptor antagonists . NMDA receptors are a type of glutamate receptor that play a role in controlling synaptic plasticity and memory function. Antagonists of these receptors are being researched for their potential use in the treatment of neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and depression.
Mécanisme D'action
Target of Action
5-Methoxyindole-3-acetic acid (5-MIAA) is a methoxyindole synthesized in rat pineal gland, retina, and harderian gland . It has been used to synthesize Gli1 antitumor agents, inhibitors of NO production, and selective COX-2 inhibitors . The primary targets of 5-MIAA are the enzymes involved in these biochemical pathways.
Mode of Action
5-MIAA interacts with its targets by inhibiting their function. For instance, it acts as a reactant for the preparation of aryloxybenzothiazoles as inhibitors of NO production . It also plays a role in the preparation of transcription inhibitors of novel Gli1 as antitumor agents .
Biochemical Pathways
5-MIAA affects several biochemical pathways. It is involved in the synthesis of Gli1 antitumor agents, inhibitors of NO production, and selective COX-2 inhibitors . It is also a part of the tryptophan-dependent pathways of microorganisms .
Pharmacokinetics
Given its molecular weight of 20521 , it is likely to have good bioavailability.
Result of Action
The action of 5-MIAA results in the inhibition of NO production, the suppression of Gli1 antitumor agents, and the selective inhibition of COX-2 . In addition, it has been found to have antibacterial properties and can enhance lipid peroxidation .
Action Environment
The action of 5-MIAA is influenced by environmental factors. For instance, the persistence of rhythms found in constant darkness but abolished in constant light suggests that the pineal 5-MIAA is endogenous and uses light as an environmental cue . This indicates that the action, efficacy, and stability of 5-MIAA can be influenced by light exposure.
Safety and Hazards
Safety precautions for handling 5-Methoxyindole-3-acetic acid include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
2-(5-methoxy-1H-indol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-15-8-2-3-10-9(5-8)7(6-12-10)4-11(13)14/h2-3,5-6,12H,4H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COCNDHOPIHDTHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70188268 | |
| Record name | 5-Methoxyindoleacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70188268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 5-Methoxyindoleacetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004096 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
3471-31-6 | |
| Record name | 5-Methoxyindoleacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3471-31-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methoxyindoleacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003471316 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methoxyindoleacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70188268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methoxyindol-3-ylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.400 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-METHOXYINDOLEACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MSN7CK6ETH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 5-Methoxyindoleacetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004096 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![9,10-Didehydro-N-[1-(hydroxymethyl)-propyl]-D-lysergamide](/img/structure/B1199605.png)









